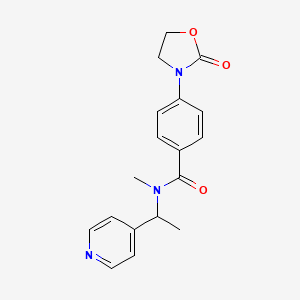
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide, also known as MPPEB, is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. MPPEB is a selective ligand for the sigma-1 receptor, which is a protein found in the endoplasmic reticulum of cells. This receptor is involved in various physiological processes, including neuronal signaling, cell survival, and ion channel regulation. In
作用机制
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein folding. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide selectively binds to the sigma-1 receptor, leading to the modulation of these processes. The exact mechanism of action of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is still under investigation, but it is thought to involve the regulation of intracellular calcium levels and the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the regulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in lab experiments is its selective binding to the sigma-1 receptor, which allows for the specific modulation of cellular processes. However, one of the limitations of using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several future directions for the research on N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide. One area of research is in the development of more potent analogs of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide, which may have improved efficacy in lab experiments. Another area of research is in the investigation of the role of the sigma-1 receptor in various diseases, including neurodegenerative diseases and cancer. Finally, the potential therapeutic applications of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in the treatment of these diseases should be explored further.
In conclusion, N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide selectively binds to the sigma-1 receptor, leading to the modulation of various cellular processes. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been studied in the context of neuroscience and cancer research, and has been shown to have various biochemical and physiological effects. While there are limitations to using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in lab experiments, there are several future directions for research on this compound, including the development of more potent analogs and the investigation of its therapeutic potential.
合成方法
The synthesis of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide involves several steps. The first step involves the reaction of 1-bromo-4-(phenylethynyl)benzene with 4-pyridylmagnesium bromide to form 1-(4-pyridyl)-4-phenylethynylbenzene. The second step involves the reaction of this compound with N-methyl-3-bromobutanamide to form N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide. The final step involves the purification of the compound using chromatography techniques.
科学研究应用
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been used in various scientific research applications due to its selective binding to the sigma-1 receptor. One of the main areas of research has been in the field of neuroscience, where N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been used to study the role of the sigma-1 receptor in neuronal signaling and neurodegenerative diseases. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has also been studied in the context of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
属性
IUPAC Name |
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14(16-7-5-4-6-8-16)13-18(21)20(3)15(2)17-9-11-19-12-10-17/h4-12,14-15H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMHWIFTYWVCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C(C)C1=CC=NC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)

![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)
![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)
